molecular formula C20H18N6O3 B2503130 2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol CAS No. 955336-76-2

2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol

Cat. No.: B2503130
CAS No.: 955336-76-2
M. Wt: 390.403
InChI Key: JUMIMRATUUOUIO-UHFFFAOYSA-N
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Description

2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Heterocyclic Compound Synthesis: Research on synthesizing new heterocyclic compounds based on pyrazole and pyrimidine derivatives has been conducted, focusing on their potential antimicrobial activities. These studies explore the synthesis routes of such compounds and evaluate their efficacy against various microbial strains (El‐Emary, Al-muaikel, & Moustafa, 2002; Asegbeloyin et al., 2014).

Chemical Synthesis Approaches

  • Novel Synthetic Pathways: Various synthetic approaches have been developed to create complex pyrazolo and pyrimidine frameworks, highlighting the versatility of these heterocycles in organic synthesis. These methodologies provide a basis for the development of novel compounds with potential pharmacological applications (Elnagdi, Fleita, & Elmoghayar, 1975; Bio et al., 2008).

Biological Activity Studies

  • Anticancer and Anti-inflammatory Potential: Investigations into the biological activities of novel pyrazolopyrimidines have been conducted, with some compounds showing promise as anticancer and anti-inflammatory agents. These studies contribute to the understanding of the structure-activity relationships necessary for the design of new therapeutic agents (Rahmouni et al., 2014; Rahmouni et al., 2016).

Properties

IUPAC Name

2-[[4-(1,3-benzodioxol-5-ylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c27-9-8-21-20-24-18(23-13-6-7-16-17(10-13)29-12-28-16)15-11-22-26(19(15)25-20)14-4-2-1-3-5-14/h1-7,10-11,27H,8-9,12H2,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIMRATUUOUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C4C=NN(C4=NC(=N3)NCCO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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